Hexane-1,4-diol

Vue d'ensemble

Description

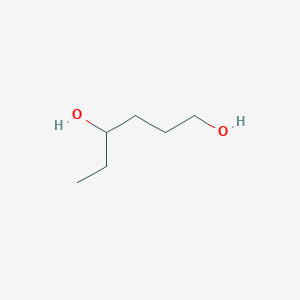

Hexane-1,4-diol: is an organic compound with the molecular formula C6H14O2 . It is a colorless, water-soluble solid that is commonly used in various industrial applications. The compound is known for its versatility and is often utilized in the production of polymers, resins, and plasticizers.

Applications De Recherche Scientifique

Hexane-1,4-diol has a wide range of applications in scientific research and industry:

Chemistry: It is used as a building block in the synthesis of various polymers and resins.

Medicine: It is used in the formulation of pharmaceuticals and as a solvent in drug delivery systems.

Mécanisme D'action

Target of Action

Hexane-1,4-diol, also known as 1,4-Hexanediol, is a versatile compound that interacts with various targets. It’s worth noting that the compound belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .

Mode of Action

For instance, it undergoes typical chemical reactions of alcohols such as dehydration, substitution, and esterification .

Biochemical Pathways

For example, it can be used in the Paal–Knorr synthesis, a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 1,4-Hexanediol is currently unknown .

Result of Action

It’s known that 1,4-hexanediol can be used in the production of various industrial materials, including polyesters and polyurethanes, due to its chemical reactivity .

Analyse Biochimique

Biochemical Properties

Hexane-1,4-diol undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Dehydration of this compound gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran

Molecular Mechanism

It is known that as this compound contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification

Metabolic Pathways

It is known that this compound is prepared by the hydrogenation of adipic acid or its esters

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexane-1,4-diol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the reduction of adipates using lithium aluminium hydride. This method, although effective, is not practical on a commercial scale due to its complexity and cost .

Analyse Des Réactions Chimiques

Types of Reactions: Hexane-1,4-diol undergoes various chemical reactions typical of alcohols, including:

Oxidation: When oxidized with pyridinium chlorochromate, it forms adipaldehyde.

Dehydration: Dehydration of this compound can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.

Substitution and Esterification: It can also participate in substitution and esterification reactions, forming various esters and ethers.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.

Dehydration: Dehydration reactions typically require acidic conditions and elevated temperatures.

Esterification: Esterification reactions often involve carboxylic acids or their derivatives in the presence of acid catalysts.

Major Products:

Adipaldehyde: from oxidation.

Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.

Comparaison Avec Des Composés Similaires

1,6-Hexanediol: Similar in structure but differs in the position of hydroxyl groups.

1,5-Pentanediol: Another diol with similar applications but a shorter carbon chain.

1,2-Propanediol: Used as a solvent and in the production of polymers, but has different physical and chemical properties due to its shorter chain length.

Uniqueness: Hexane-1,4-diol is unique due to its specific hydroxyl group positions, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Activité Biologique

Hexane-1,4-diol, also known as 1,4-hexanediol, is a versatile organic compound that exhibits a range of biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various biological contexts.

This compound is classified as an aliphatic alcohol with six carbon atoms and two hydroxyl groups. Its chemical structure allows it to participate in various reactions typical of alcohols, including dehydration and esterification. The compound serves as a building block in the synthesis of polymers and resins, which are essential for numerous industrial applications.

Target Interactions

Research indicates that this compound interacts with several biological targets, notably kinases and phosphatases. A study demonstrated that 1,6-hexanediol significantly impairs the activity of cyclin-dependent kinase (Cdk) complexes involved in transcriptional regulation. Specifically, it was shown to reduce kinase activity in a concentration-dependent manner, with substantial inhibition observed at concentrations as low as 0.625% . This suggests that this compound may disrupt critical signaling pathways within cells.

Kinase Inhibition

The inhibition of kinase activity by this compound has been extensively studied. For example:

- Cdk9/CycT1 Complex : The presence of 1,6-hexanediol reduced kinase activity by 25% at a concentration of 0.625% and to 5% at 5% concentration.

- Other Kinases : Similar effects were observed with other human transcription kinases like Cdk7/CycH and DYRK1A, indicating a broad impact on kinase function independent of liquid-liquid phase separation (LLPS) mechanisms .

Impact on DNA Polymerases

This compound also affects DNA polymerase activity. In assays using Q5 and OneTaq polymerases:

- Q5 Polymerase : Activity diminished significantly at concentrations above 5%.

- OneTaq Polymerase : Showed reduced activity at lower concentrations (0.625%) compared to Q5 .

These findings highlight the compound's potential to interfere with DNA replication processes.

Toxicological Profile

The safety profile of this compound has been assessed in various contexts. It is generally considered safe for use in cosmetics and pharmaceuticals; however, its effects on dermal penetration and potential irritancy have been documented:

- Dermal Penetration Studies : Research indicates that hexanediol can enhance the absorption of certain drugs through the skin, suggesting its utility as a penetration enhancer in topical formulations .

Case Studies

Several case studies provide insight into the biological implications of this compound:

- Cosmetic Applications : A study on cosmetic formulations containing hexanediol revealed its effectiveness as a humectant and skin conditioning agent while maintaining low irritancy levels .

- Pharmaceutical Formulations : this compound has been evaluated for its role in enhancing drug delivery systems due to its ability to modify skin permeability .

Summary Table of Biological Activities

| Biological Activity | Effect | Concentration |

|---|---|---|

| Kinase Activity Inhibition | Reduced by 25% | 0.625% |

| DNA Polymerase Activity | Significant reduction | Q5 at 5%, OneTaq at 0.625% |

| Dermal Penetration | Enhanced drug absorption | Varies by formulation |

Propriétés

IUPAC Name |

hexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-6(8)4-3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTWBMUAJHVAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436526 | |

| Record name | 1,4-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16432-53-4 | |

| Record name | 1,4-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,4-Hexanediol be used to synthesize polymers?

A1: Yes, research suggests that 1,4-Hexanediol can be utilized in the production of polyurethane foams. A study investigated the potential of various diols, including 1,4-Hexanediol, for creating polyurethane foams []. While the study doesn't delve into the specific properties of the resulting foams, it highlights the potential of 1,4-Hexanediol as a building block in polymer synthesis.

Q2: Are there any known toxicological concerns related to 1,4-Hexanediol?

A2: While the provided research doesn't directly focus on the toxicity of 1,4-Hexanediol, one study reveals insights into the metabolism of a structurally similar compound, 3-methylheptane, in rats []. This research identifies various metabolites, including several diols, produced during the breakdown of 3-methylheptane. This information could be valuable for researchers interested in exploring the potential metabolic pathways and toxicological profile of 1,4-Hexanediol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.